molecular formula C23H34ClNO3 B2830086 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-25-6

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No. B2830086
CAS RN: 464877-25-6
M. Wt: 407.98
InChI Key: DMQQNXNOHGAIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also contains a phenoxy group and a morpholinopropan-2-ol group, which could potentially contribute to its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The adamantane core provides a rigid, three-dimensional structure, onto which the other functional groups are attached. The configuration of the adamantane (3r,5r,7r) suggests that it has a specific three-dimensional arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholinopropan-2-ol group could influence its solubility in different solvents. The adamantane core could contribute to its stability .

Scientific Research Applications

  • Antimicrobial and Hypoglycemic Activities : A study explored adamantane-isothiourea hybrid derivatives, closely related to the compound , highlighting their potent broad-spectrum antibacterial activity and notable hypoglycemic effects in diabetic rats (Al-Wahaibi et al., 2017).

  • Antiviral Activity : Research on adamantylphenols, a group that includes similar compounds, found that they possess significant antiviral properties (Shvedov et al., 1980).

  • Cancer Cell Growth Inhibition and Apoptosis Induction : A study on adamantyl-substituted molecules, including those structurally related to the compound , demonstrated their effectiveness in inducing cell-cycle arrest and apoptosis in cancer cells (Dawson et al., 2008).

  • Anti-Tuberculosis Activity : Adamantylacetamide derivatives were synthesized and characterized, showing potential for anti-tuberculosis activity (Bai et al., 2011).

  • Cholinesterase Inhibitory Activities : A study on adamantyl-based derivatives focused on their inhibitory activities against acetylcholinesterase and butyrylcholinesterase, important for treatments of diseases like Alzheimer's (Kwong et al., 2017).

  • Antioxidant and Antinociceptive Activities : Phenoxy acetyl carboxamides, which include adamantyl compounds, have been synthesized and evaluated for their antioxidant and antinociceptive properties (Manjusha et al., 2022).

  • Anti-inflammatory Activity : Novel derivatives of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles showed considerable anti-inflammatory activity in vivo, indicating their potential for treating inflammatory conditions (Al-Omar et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel adamantane derivatives is an active area of research, with potential applications in areas such as medicinal chemistry. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3.ClH/c25-21(15-24-5-7-26-8-6-24)16-27-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h1-4,17-19,21,25H,5-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQQNXNOHGAIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.